molecular formula C12H11NO3 B11890921 2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid CAS No. 436087-34-2

2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid

Cat. No.: B11890921
CAS No.: 436087-34-2
M. Wt: 217.22 g/mol
InChI Key: PVFIKLJONAIIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO3. It is a derivative of quinoline, a structure known for its diverse applications in medicinal and industrial chemistry . This compound is characterized by the presence of hydroxyl, carboxylic acid, and methyl groups attached to the quinoline ring, which contribute to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for its role in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. The presence of both hydroxyl and carboxylic acid groups enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various chemical and biological applications .

Properties

CAS No.

436087-34-2

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-6-3-4-7(2)10-8(6)5-9(12(15)16)11(14)13-10/h3-5H,1-2H3,(H,13,14)(H,15,16)

InChI Key

PVFIKLJONAIIAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.